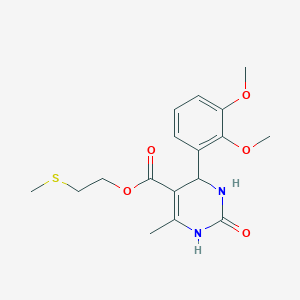
4-methoxyphenyl 6-methoxy-2-naphthalenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes that include reactions such as the Friedel-Crafts alkylation, esterification, and Condensation reactions. For instance, a related compound, 4-(p methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarbonylic acid, was synthesized starting from anisole and anisole acid, undergoing reactions like Friedal Crafts cyclization and hydrolysis under catalytic conditions to achieve a high purity yield (Yu Ma, 2000).
Molecular Structure Analysis
Structural analyses of related compounds have been conducted using techniques such as X-ray diffraction, which help in understanding the crystalline structures and molecular geometry. For example, the crystal and molecular structures of compounds with similar frameworks have been confirmed through single crystal X-ray diffraction data, highlighting the importance of molecular orientation and intermolecular interactions in determining the stability and properties of such molecules (M. Kaur et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include acylation, etherification, and catalytic reactions that introduce functional groups or modify the molecular backbone, affecting the compound's reactivity and interaction capabilities. For instance, the acylation of beta-tetralone with phenyl anisoate followed by a series of reactions including Grignard reaction and demethylation has been utilized to synthesize compounds with significant antiestrogenic activity (C. D. Jones et al., 1979).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, play a crucial role in determining the applicability of chemical compounds. Studies on similar compounds have revealed insights into their mesomorphic behavior, liquid crystalline properties, and phase transitions, which are essential for applications in materials science and engineering (B. T. Thaker et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and potential for undergoing specific chemical reactions, are fundamental aspects of chemical research. For example, the reaction of Lawesson's Reagent with aromatic dihydroxy compounds has been explored to synthesize 1,3,2-dioxaphospholane-2-sulfide derivatives, showcasing the versatility of such compounds in chemical synthesis (R. Shabana et al., 1994).
Safety and Hazards
While specific safety and hazard information for “4-methoxyphenyl 6-methoxy-2-naphthalenesulfonate” is not available, safety data for similar compounds can provide some insight. For example, “4-Methoxyphenol” is classified as having acute toxicity when ingested, can cause eye irritation, and may cause an allergic skin reaction .
Mécanisme D'action
Target of Action
Related compounds have been shown to have antibacterial activity, suggesting potential targets within bacterial cells .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit intracellular cl− influx induced by muscimol, a selective gaba a receptor agonist
Biochemical Pathways
Related compounds have been found to affect the production of nitric oxide (no) and hydrogen peroxide (h2o2), suggesting potential impacts on oxidative stress pathways .
Pharmacokinetics
The molecular weight of a related compound, 6-methoxy-2-(4-methoxyphenethyl)-4h-chromen-4-one, is reported to be 3103438 , which may provide some insight into the potential bioavailability of 4-methoxyphenyl 6-methoxy-2-naphthalenesulfonate.
Result of Action
Related compounds have been found to inhibit the production of no and h2o2 , suggesting potential antioxidant effects.
Action Environment
For example, a related compound, Allura Red AC, is reported to be soluble in water , which could potentially influence its bioavailability and efficacy.
Propriétés
IUPAC Name |
(4-methoxyphenyl) 6-methoxynaphthalene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5S/c1-21-15-6-8-16(9-7-15)23-24(19,20)18-10-4-13-11-17(22-2)5-3-14(13)12-18/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDMSADPRRVANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-fluorobenzamide](/img/structure/B5209852.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5209857.png)

![(1,3-benzodioxol-5-ylmethyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5209883.png)

![2-{[(2-methyl-4-nitrophenyl)amino]methylene}cyclohexanone](/img/structure/B5209896.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B5209904.png)
amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B5209910.png)
![4-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5209919.png)
